3-Bromo-4,5-diethoxy-benzylamine hydrochloride
CAS No.: 1052510-28-7
Cat. No.: VC5425293
Molecular Formula: C11H17BrClNO2
Molecular Weight: 310.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052510-28-7 |
|---|---|
| Molecular Formula | C11H17BrClNO2 |
| Molecular Weight | 310.62 |
| IUPAC Name | (3-bromo-4,5-diethoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H |
| Standard InChI Key | DFCLGUYOJMWHDJ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-Bromo-4,5-diethoxy-benzylamine hydrochloride (CAS 1052510-28-7) possesses the molecular formula C₁₁H₁₇BrClNO₂ and a molecular weight of 310.62 g/mol . The benzene ring features a bromine atom at the 3-position and ethoxy groups (-OCH₂CH₃) at the 4- and 5-positions, while the amine group (-CH₂NH₂) is bonded to the ring’s methylene bridge. Protonation of the amine forms the hydrochloride salt, improving stability and solubility in polar solvents.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇BrClNO₂ | |
| Molecular Weight | 310.62 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Recommendations | Room temperature (RT) | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s solubility profile necessitates careful solvent selection for stock solutions. For instance, preparing a 10 mM solution requires dissolving 1 mg in 3.2194 mL of solvent . Storage at -80°C extends stability to six months, while -20°C limits it to one month .
Synthesis and Manufacturing Processes
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step pathway involving:
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Ethoxylation: Introducing ethoxy groups via nucleophilic substitution on a brominated resorcinol derivative.
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Bromination: Electrophilic aromatic substitution to position bromine at the 3-position.
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Methylamination: Coupling a methylamine group to the aromatic ring via reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Comparative analysis with analogues like 3-chloro-4,5-dimethoxy-benzylamine reveals that ethoxy groups confer greater steric bulk and electron-donating effects, potentially altering reactivity in cross-coupling reactions.
Applications in Pharmaceutical Research and Organic Synthesis
Medicinal Chemistry
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills require containment with inert absorbents and disposal as hazardous waste.
Comparative Analysis with Structural Analogues
| Compound | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| 3-Bromo-4,5-dimethoxy-benzylamine | -OCH₃ at 4,5 | 296.59 g/mol | Reduced steric bulk vs. ethoxy |
| 3-Chloro-4,5-diethoxy-benzylamine | Cl at 3 | 266.74 g/mol | Lower atomic mass halogen |
| 4,5-Diethoxy-benzylamine | No halogen at 3 | 225.29 g/mol | Lacks cross-coupling site |
The bromine atom in 3-bromo-4,5-diethoxy-benzylamine provides superior leaving-group ability compared to chlorine, enhancing utility in metal-catalyzed reactions.
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